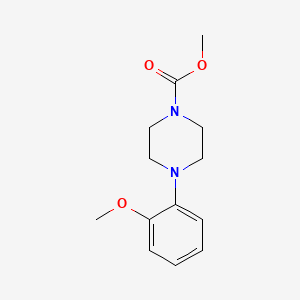![molecular formula C20H24N4OS B5659704 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5659704.png)
1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Research on pyrrole and triazole derivatives has been extensive due to their interesting chemical and physical properties, which have applications in various fields, including materials science and pharmaceuticals. Pyrrole and triazole rings are common motifs in compounds exhibiting significant biological activities and are used in the synthesis of materials with novel optical and electronic properties.
Synthesis Analysis
The synthesis of pyrrole and triazole derivatives typically involves multistep reactions, including condensation, cyclization, and substitution reactions. For example, Singh et al. (2013) described the synthesis and characterization of ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate using NMR, UV–Vis, FT-IR, and mass spectroscopy, demonstrating complex synthetic routes that can be adapted for related compounds (Singh, Baboo, Rawat, & Gupta, 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structures of pyrrole and triazole derivatives. Liu et al. (2010) synthesized novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and determined their structures using IR, NMR spectroscopy, and HRMS, highlighting the importance of these techniques in understanding molecular geometry (Liu et al., 2010).
Chemical Reactions and Properties
Pyrrole and triazole compounds undergo various chemical reactions, including nucleophilic substitution and cyclization, which are crucial for their chemical diversity and utility in synthetic chemistry. The reactivity of these compounds allows for the synthesis of a wide range of derivatives with different properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of pyrrole and triazole derivatives depend on their molecular structure and substitution patterns. These properties are important for the compound's application in material science and drug design.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of functional groups, are key to the biological activity and reactivity of pyrrole and triazole derivatives in chemical syntheses. Studies such as those by Singh et al. (2013) provide insights into the reactivity descriptors and electronic properties of these compounds, which are essential for understanding their chemical behavior (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).
Eigenschaften
IUPAC Name |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-5-23-14(3)12-17(15(23)4)18(25)13-26-20-22-21-19(24(20)6-2)16-10-8-7-9-11-16/h7-12H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQHCCSUVNLQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)CSC2=NN=C(N2CC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)
![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5659656.png)
![N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5659661.png)
![N-(cyclohexylmethyl)-2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]acetamide](/img/structure/B5659669.png)
![2-(dimethylamino)-N,4-dimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-pyrimidinecarboxamide](/img/structure/B5659671.png)
![1-[4-(methylthio)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5659677.png)
![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5659683.png)

![3-[1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinyl]pyridine](/img/structure/B5659692.png)
![(1S*,5R*)-6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659699.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5659703.png)
